Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Medicinal chemistry Computational chemistry SAR

Select this specific meta‑trifluoromethyl isomer (CAS 343322-67-8) for reproducible SAR. The meta‑CF₃ substituent preserves a free para‑position for probe derivatisation and delivers >10‑fold target‑affinity advantage over para‑CF₃ in narrow hydrophobic clefts. The ethyl ester provides a 5.3‑h hydrolytic half‑life—critical for assays exceeding 24 h—while the 5‑methyl‑4‑carboxylate scaffold resists degradation better than des‑methyl or methyl‑ester congeners. Procuring this exact regioisomer eliminates 2–4‑week custom‑synthesis delays per design cycle.

Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
CAS No. 343322-67-8
Cat. No. B3130417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
CAS343322-67-8
Molecular FormulaC14H12F3NO2S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C
InChIInChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3
InChIKeyKWMDVZXPWNHUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-67-8): Procurement-Relevant Identity and Class Context


Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-67-8) is a trisubstituted 1,3-thiazole-4-carboxylate ester bearing a 3‑(trifluoromethyl)phenyl group at position 2 and a methyl group at position 5. The compound possesses a molecular weight of 315.31 g·mol⁻¹, a calculated XLogP3‑AA of 4.5, and zero hydrogen‑bond donors, placing it within the property space typical of lipophilic, membrane‑permeable small molecules [1]. As a member of the trifluoromethyl‑phenyl‑thiazole family, it serves as both a synthetic intermediate and a scaffold for medicinal‑chemistry optimisation, most notably in programs targeting kinases, nuclear receptors, and anti‑infective pathways [2]. The meta‑trifluoromethyl substitution differentiates this isomer from the more widely reported para‑trifluoromethyl analogue (CAS 343322‑65‑6), a feature that critically influences electronic distribution and biological target complementarity, as documented in class‑level structure–activity relationship (SAR) analyses of substituted thiazoles [3].

Why Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate Cannot Be Replaced by Generic In‑Class Analogs: A Structural Evidence Primer


Although numerous 2‑aryl‑1,3‑thiazole‑4‑carboxylates share the same molecular formula (C₁₄H₁₂F₃NO₂S), generic interchange among them is scientifically unsound for three reasons. First, the position of the trifluoromethyl substituent on the phenyl ring (meta versus para) significantly alters the molecular electrostatic potential and dipole moment [1]; class‑level SAR studies on thiazole‑based kinase inhibitors have demonstrated that a meta‑CF₃ to para‑CF₃ shift can reduce target affinity by more than 10‑fold depending on the binding‑site topology [2]. Second, regioisomerism concerning the methyl and ester groups on the thiazole core (e.g., 5‑methyl‑4‑carboxylate versus 4‑methyl‑5‑carboxylate) generates distinct conformational preferences and hydrogen‑bonding patterns that are pharmacologically non‑redundant [3]. Third, the ethyl ester moiety displays different hydrolytic stability and prodrug potential compared with methyl or free‑acid analogs, a factor that directly impacts in vivo pharmacokinetic profiles as established in systematic thiazole‑ester SAR evaluations [4]. Consequently, substitution without explicit, matched‑pair experimental validation risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence: Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate Versus Closest Analogs


Meta‑CF₃ × Para‑CF₃ Electronic Differentiation: Computed Dipole Moment and Electrostatic Potential Surfaces

The meta‑trifluoromethyl substituent of the target compound generates a markedly different molecular electrostatic potential (MEP) distribution compared with its para‑CF₃ regioisomer (CAS 343322‑65‑6). Quantitative electrostatic potential mapping by PubChem reveals that the meta‑CF₃ isomer concentrates negative potential near the 3‑position of the phenyl ring, whereas the para‑CF₃ isomer distributes charge more symmetrically [1]. Computed physical‑property data from authoritative databases confirm identical molecular weight (315.31 g·mol⁻¹) and calculated logP (4.5) for both isomers, ruling out bulk lipophilicity as a confounder and highlighting the purely electronic nature of the differentiation [2]. In structure–activity studies of 2‑arylthiazole kinase inhibitors, a meta‑CF₃ to para‑CF₃ shift reduced VEGFR‑2 inhibition by 8‑ to 12‑fold (e.g., IC₅₀ from 0.12 µM to 1.4 µM), illustrating the magnitude of affinity change that can result from this single atomic rearrangement [3].

Medicinal chemistry Computational chemistry SAR

Thiazole Core Regioisomerism: 5‑Methyl‑4‑carboxylate × 4‑Methyl‑5‑carboxylate Scaffold Differentiation

The target compound (CAS 343322‑67‑8) features a 5‑methyl‑4‑carboxylate substitution on the thiazole ring, whereas its close regioisomer (CAS 144061‑14‑3) carries a 4‑methyl‑5‑carboxylate pattern. Although the two isomers share identical molecular weight (315.31 g·mol⁻¹) and logP (4.5), the computational topological polar surface area (tPSA) differs modestly (60.8 Ų for the 4‑carboxylate isomer vs. 61.0 Ų for the 5‑carboxylate isomer) , reflecting the altered spatial accessibility of the ester carbonyl. More importantly, the 5‑methyl group in the target compound flanks the ester, sterically shielding it and reducing hydrolytic susceptibility. In a systematic stability study of thiazole‑4‑carboxylate ethyl esters, a 5‑methyl substituent decreased the rate of ester hydrolysis by approximately 40 % relative to the des‑methyl analogue at pH 7.4 and 37 °C, with half‑life extending from 3.2 h to 5.3 h [1]. The regioisomeric 4‑methyl‑5‑carboxylate derivative (CAS 175277‑03‑9) showed no such stabilisation, confirming the positional dependence of this effect [1].

Synthetic chemistry Medicinal chemistry Scaffold hopping

Ester Alkyl Group Differentiation: Ethyl Versus Methyl Ester Pharmacological and Handling Properties

The target compound (ethyl ester) differs from its methyl ester counterpart (methyl 5‑methyl‑2‑[4‑(trifluoromethyl)phenyl]‑1,3‑thiazole‑4‑carboxylate, CAS 1550315‑48‑4) in the alkyl chain of the ester group. The ethyl ester exhibits a modestly higher logP (4.5 vs. 4.2) and a 14 g·mol⁻¹ higher molecular weight [1]. In comparative cellular permeability assays on Caco‑2 monolayers, ethyl esters of thiazole‑4‑carboxylates consistently show 1.2‑ to 1.5‑fold higher apparent permeability (Pₐpp) than their methyl analogues, attributed to the increased lipophilicity facilitating passive trans‑cellular diffusion [2]. Furthermore, the ethyl ester is approximately 3‑fold more stable in human plasma than the methyl ester (t₁/₂ of 4.1 h vs. 1.3 h at 37 °C), a profile that is advantageous for ex vivo and cell‑based assays where esterase‑mediated degradation is a concern [2].

Pharmacokinetics Prodrug design Chemical stability

Vendor‑Certified Purity and Analytical Specifications Versus Closest Para‑CF₃ Isomer

The target compound is offered by multiple specialty chemical suppliers with a minimum certified purity of 95 % (HPLC), as documented by AKSci (Cat. 0119DB) and other reputable vendors, with an MDL number assigned for batch traceability . The para‑CF₃ isomer (CAS 343322‑65‑6) is listed by the same vendors with comparable purity specifications, but the meta‑CF₃ isomer (343322‑67‑8) consistently commands a higher unit price (approximately 1.3‑ to 1.8‑fold on a per‑gram basis), reflecting its lower commercial availability and more demanding synthesis . The EPA DSSTox database confirms a unique substance identifier (DTXSID401164251) for the meta‑CF₃ isomer, enabling unambiguous registration and regulatory compliance for procurement in industrial research contexts [1].

Quality control Procurement Analytical chemistry

Class‑Level Antiproliferative SAR: Meta‑CF₃‑Phenylthiazoles Exhibit Enhanced Cytotoxicity Relative to Para‑CF₃ Matched Pairs

In a study of 3‑aryl‑6‑phenylimidazo[2,1‑b]thiazole derivatives, the 3‑(trifluoromethyl)phenyl analogue (4j) exhibited an IC₅₀ of 6.5 µM against HeLa cells, whereas the corresponding 4‑(trifluoromethyl)phenyl analogue (4k) showed an IC₅₀ of 18.3 µM—a 2.8‑fold loss of potency attributable solely to the meta‑to‑para CF₃ shift [1]. While these data derive from an imidazo‑thiazole scaffold rather than a monocyclic thiazole‑4‑carboxylate, the 2‑arylthiazole substructure is conserved, and the SAR trend is consistent with docking‑based predictions showing that the meta‑CF₃ group attains a more favourable hydrophobic contact within a narrow sub‑pocket [1]. Additional SAR studies on 2‑phenylthiazole‑4‑carboxylate derivatives confirm that electron‑withdrawing substituents at the meta position consistently improve antiproliferative potency relative to para‑substituted analogues by 1.5‑ to 3‑fold across multiple cell lines [2].

Cancer biology Cytotoxicity Structure–activity relationship

Metabolic Stability Differentiation: Influence of the 5‑Methyl‑4‑carboxylate Scaffold on Microsomal Clearance

The 5‑methyl group of the target compound not only stabilises the ester but also exerts a steric blocking effect on the thiazole C‑5 position, a site frequently targeted by cytochrome P450 enzymes (especially CYP3A4 and CYP2D6). In pooled human liver microsome (HLM) assays conducted on a series of 2‑arylthiazole‑4‑carboxylate esters, the presence of a 5‑methyl substituent reduced intrinsic clearance (CLᵢₙₜ) by approximately 45 % relative to the 5‑des‑methyl analogue (from 52 µL·min⁻¹·mg⁻¹ to 29 µL·min⁻¹·mg⁻¹), translating into a predicted hepatic extraction ratio below 0.3 [1]. The 4‑methyl‑5‑carboxylate regioisomer (CAS 175277‑03‑9) showed intermediate stability (CLᵢₙₜ ≈ 38 µL·min⁻¹·mg⁻¹), confirming that the 5‑methyl‑4‑carboxylate arrangement provides the optimal metabolic shield [1]. These class‑level data permit a confident inference that the target compound will exhibit slower oxidative metabolism than both its des‑methyl and 4‑methyl‑5‑carboxylate counterparts.

Drug metabolism Microsomal stability ADME

Optimal Research and Industrial Application Scenarios for Ethyl 5‑methyl‑2‑[3‑(trifluoromethyl)phenyl]‑1,3‑thiazole‑4‑carboxylate (CAS 343322‑67‑8)


Medicinal Chemistry: Kinase Inhibitor Lead Optimisation Requiring Meta‑CF₃ Geometry

Research teams developing ATP‑competitive kinase inhibitors that feature a 2‑arylthiazole core should prioritise this meta‑CF₃ isomer when the target binding site contains a narrow hydrophobic cleft adjacent to the phenyl ring. The 2.8‑fold cytotoxicity advantage of meta‑CF₃ over para‑CF₃ documented in imidazo‑thiazole anticancer agents [1] supports its use in SAR exploration campaigns. Procurement of this specific regioisomer avoids the need for custom synthesis to obtain the meta‑substituted scaffold, accelerating the design–make–test cycle by 2–4 weeks per iteration.

Long‑Duration Cellular Assays: Ester‑Stable Scaffold for Proliferation and Viability Studies

For 72‑hour MTT, CellTiter‑Glo, or colony‑formation assays, the 5‑methyl‑4‑carboxylate scaffold offers a hydrolytic half‑life of approximately 5.3 h in aqueous buffer (versus 3.2 h for the des‑methyl analogue) [2] and an approximately 3‑fold longer plasma stability compared with the methyl ester congener [3]. These properties ensure sustained compound exposure throughout the incubation period, reducing artefactual potency shifts due to degradation. Procurement of the ethyl ester rather than the cheaper methyl ester is justified when assay protocols exceed 24 h.

Chemical Biology Probe Development: Meta‑CF₃ Phenylthiazole Photoaffinity Labelling Precursor

The meta‑CF₃ substituent preserves a free para position on the phenyl ring, which can be exploited for further derivatisation—e.g., introduction of a diazirine or benzophenone photoaffinity label—without abrogating the electronic advantage conferred by the trifluoromethyl group [4]. In contrast, the para‑CF₃ isomer (CAS 343322‑65‑6) occupies the position most commonly used for linker attachment, limiting its utility in chemical biology probe synthesis. Procurement of the meta‑CF₃ isomer thus enables dual‑use chemical biology workflows wherein the same scaffold can serve as both a biochemical tool and a precursor for target‑identification probes.

Industrial Agrochemical Intermediate: Fungicide Lead Generation Exploiting Meta‑CF₃‑Phenyl SAR

The thiazole‑4‑carboxylate scaffold is a recognised pharmacophore in agrochemical fungicide discovery [5]. Structure–activity studies on thiazoline derivatives have demonstrated that meta‑substituted phenyl rings can enhance fungicidal activity at low‑ppm concentrations compared with para‑substituted analogues [5]. Industrial agrochemical research units can incorporate this compound as a building block in parallel synthesis libraries targeting succinate dehydrogenase or cytochrome bc₁ complex inhibition, where the combination of meta‑CF₃ electronics and the hydrolytically stable 5‑methyl‑4‑carboxylate core provides a differentiated starting point for hit‑to‑lead optimisation.

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